REACTION_CXSMILES
|
C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)OCCOCCOCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC(C)=O)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter four-necked flask, provided with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
had completely reacted
|
Type
|
FILTRATION
|
Details
|
the formed crystalline sodium chloride was filtered off with suction
|
Type
|
ADDITION
|
Details
|
were added, over a period of 1 hour, to a dehydrogenation mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 185° - 190° C
|
Type
|
CUSTOM
|
Details
|
As soon as the development of gas was terminated (1210 ml)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
while flushing with nitrogen
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little diethylene glycol diethyl ether
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)OCCOCCOCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC(C)=O)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter four-necked flask, provided with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
had completely reacted
|
Type
|
FILTRATION
|
Details
|
the formed crystalline sodium chloride was filtered off with suction
|
Type
|
ADDITION
|
Details
|
were added, over a period of 1 hour, to a dehydrogenation mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 185° - 190° C
|
Type
|
CUSTOM
|
Details
|
As soon as the development of gas was terminated (1210 ml)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
while flushing with nitrogen
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little diethylene glycol diethyl ether
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)OCCOCCOCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC(C)=O)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter four-necked flask, provided with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
had completely reacted
|
Type
|
FILTRATION
|
Details
|
the formed crystalline sodium chloride was filtered off with suction
|
Type
|
ADDITION
|
Details
|
were added, over a period of 1 hour, to a dehydrogenation mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 185° - 190° C
|
Type
|
CUSTOM
|
Details
|
As soon as the development of gas was terminated (1210 ml)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
while flushing with nitrogen
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little diethylene glycol diethyl ether
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |